![molecular formula C16H15N3S B2927354 N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 145448-31-3](/img/structure/B2927354.png)
N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
AKT1 Inhibition for Acute Myeloid Leukemia (AML) Treatment
This compound has been identified as a potential AKT1 inhibitor . AKT1 is a kinase involved in the PI3K/AKT/mTOR signaling pathway, which is often aberrantly activated in AML patients. The inhibition of AKT1 can lead to growth inhibition and induction of apoptosis in AML cells .
Microtubule Targeting Agents
The compound’s derivatives have been evaluated for their ability to target microtubules, which are crucial components of the cell’s cytoskeleton. Microtubule targeting agents can disrupt cell division and are used in cancer therapy. Some derivatives have shown potent antiproliferative effects and the ability to overcome drug resistance mechanisms .
Anti-Plasmodial Activity
Derivatives of this compound have been explored for their anti-plasmodial properties, which could make them suitable for the development of new antimalarial agents. The in silico ADME profiling suggests drug-like properties with low toxicity, indicating potential for further development .
Dual Kinase Inhibition
Some derivatives have been designed to inhibit multiple kinases, such as CK2 and GSK3β. These kinases are involved in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer. One derivative showed high dual kinase inhibitory activity at low micromolar concentrations .
Mechanism of Action
Target of Action
The primary targets of N4-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, also known as CBDivE_000758, Oprea1_424839, N-phenyl-5,6,7,8-tetrahydro1Compounds with similar structures have been reported to target microtubules .
Mode of Action
Related compounds have been reported to interact with their targets by binding to specific sites, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and microtubule depolymerization .
Result of Action
Related compounds have been reported to have antiproliferative effects .
properties
IUPAC Name |
N-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEWZNQADKMZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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